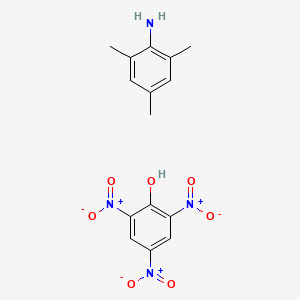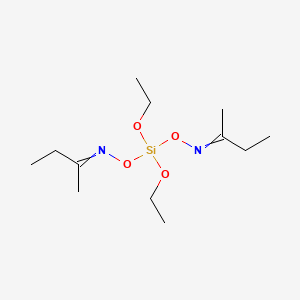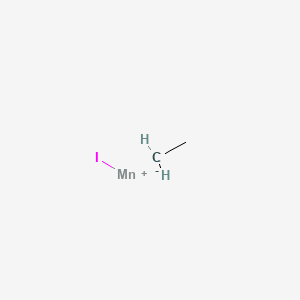
ethane;iodomanganese(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane;iodomanganese(1+) is a compound that combines ethane, a simple alkane, with iodomanganese, a manganese-based compound
Vorbereitungsmethoden
The synthesis of ethane;iodomanganese(1+) typically involves the reaction of ethane with manganese iodide under specific conditions. The reaction is carried out in a controlled environment to ensure the proper formation of the compound. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.
Analyse Chemischer Reaktionen
Ethane;iodomanganese(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of manganese oxides, while substitution reactions may lead to the formation of different iodoalkanes.
Wissenschaftliche Forschungsanwendungen
Ethane;iodomanganese(1+) has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving manganese metabolism and its effects on biological systems. In medicine, it has potential applications in the development of manganese-based imaging agents for diagnostic purposes. In industry, it can be used in the production of specialized materials and catalysts.
Wirkmechanismus
The mechanism of action of ethane;iodomanganese(1+) involves its interaction with specific molecular targets and pathways. The manganese ion in the compound can participate in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethane;iodomanganese(1+) can be compared with other manganese-based compounds, such as manganese dioxide and manganese sulfate While these compounds share some similarities, such as their manganese content, ethane;iodomanganese(1+) is unique due to its combination with ethane and iodine
Conclusion
Ethane;iodomanganese(1+) is a compound with interesting chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and exploration.
Eigenschaften
CAS-Nummer |
90824-75-2 |
|---|---|
Molekularformel |
C2H5IMn |
Molekulargewicht |
210.90 g/mol |
IUPAC-Name |
ethane;iodomanganese(1+) |
InChI |
InChI=1S/C2H5.HI.Mn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
JEWAQXZUVNHBJJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[CH2-].[Mn+]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)
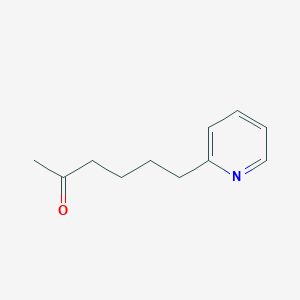

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
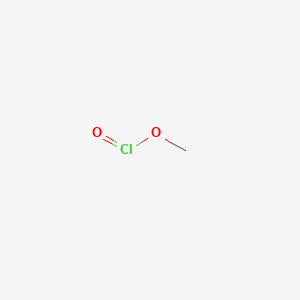

![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
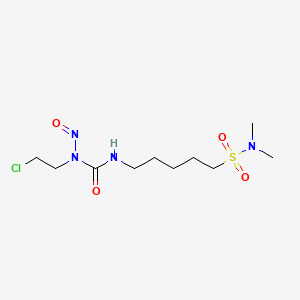
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)

![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
